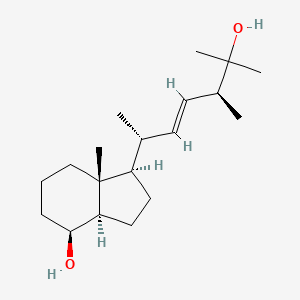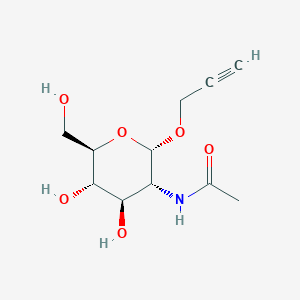![molecular formula C60H48Cl2FeP4 B3339339 [FeCl2bis(dppbz)] CAS No. 101566-80-7](/img/structure/B3339339.png)
[FeCl2bis(dppbz)]
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of [FeCl2bis(dppbz)] typically involves the reaction of iron(II) chloride with 1,2-bis(diphenylphosphino)benzene (dppbz) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Des Réactions Chimiques
[FeCl2bis(dppbz)] undergoes various types of chemical reactions, including:
Oxidation and Reduction: The iron center in the complex can undergo oxidation and reduction reactions, which are crucial for its catalytic activity.
Substitution: The compound can participate in substitution reactions where ligands around the iron center are replaced by other ligands.
Cross-Coupling Reactions: It is particularly effective in Negishi and Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between organic halides and organometallic reagents
Common reagents used in these reactions include alkyl halides, arylaluminum reagents, and polyfluorinated arylzinc reagents. The major products formed from these reactions are typically coupled organic compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
[FeCl2bis(dppbz)] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and materials
Mécanisme D'action
The mechanism by which [FeCl2bis(dppbz)] exerts its catalytic effects involves the coordination of the iron center with the phosphine ligands. This coordination stabilizes the iron center and facilitates the activation of substrates in the catalytic cycle. The iron center can undergo oxidation and reduction, which are essential steps in the catalytic process. The molecular targets and pathways involved include the activation of organic halides and the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
[FeCl2bis(dppbz)] is unique compared to other similar compounds due to its specific ligand environment and catalytic properties. Similar compounds include:
1,2-bis(diphenylphosphino)ethylene: Another diphosphine ligand with similar coordination properties.
1,3-bis(diphenylphosphino)propane: A diphosphine ligand with a different spacer length, affecting its coordination geometry and catalytic activity.
These compounds share similar applications in catalysis but differ in their ligand structures and specific catalytic properties.
Propriétés
IUPAC Name |
dichloroiron;(2-diphenylphosphanylphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H24P2.2ClH.Fe/c2*1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h2*1-24H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSVPSLVWGKHSR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48Cl2FeP4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649051 | |
| Record name | Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1019.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101566-80-7 | |
| Record name | Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)



![a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)](/img/structure/B3339310.png)






![2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3339342.png)


